molecular formula C16H13BrN2O4 B11576473 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)acetamide

2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11576473
M. Wt: 377.19 g/mol
InChI Key: BXFGCYGCIVNWLY-UHFFFAOYSA-N
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Description

2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the brominated benzoxazole with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.

    Methoxyphenyl Substitution: The final step involves the substitution of the acetamide group with the 2-methoxyphenyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the benzoxazole ring and the acetamide moiety, potentially leading to the formation of alcohols and amines.

    Substitution: The bromine atom in the benzoxazole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under appropriate conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound’s biological activity can be studied to understand its effects on various cellular processes and pathways.

    Chemical Probes: It can serve as a chemical probe to investigate the function of specific proteins or enzymes in biological systems.

    Industrial Applications: The compound’s unique chemical properties may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyphenyl group may play key roles in binding to these targets, while the acetamide moiety may contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(6-fluoro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)acetamide: Similar structure but with a fluorine atom instead of bromine.

    2-(6-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)acetamide: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)acetamide may confer unique chemical and biological properties compared to its analogs with different substituents. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C16H13BrN2O4

Molecular Weight

377.19 g/mol

IUPAC Name

2-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C16H13BrN2O4/c1-22-13-5-3-2-4-11(13)18-15(20)9-19-12-7-6-10(17)8-14(12)23-16(19)21/h2-8H,9H2,1H3,(H,18,20)

InChI Key

BXFGCYGCIVNWLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Br)OC2=O

Origin of Product

United States

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